
(C8-R)-Hydantocidin 5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(C8-R)-Hydantocidin 5’-phosphate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of hydantocidin, a naturally occurring nucleoside antibiotic. The addition of the phosphate group enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (C8-R)-Hydantocidin 5’-phosphate typically involves the phosphorylation of hydantocidin. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (C8-R)-Hydantocidin 5’-phosphate may involve the use of biotechnological methods, such as microbial fermentation, followed by chemical modification. Engineered microbial strains can be utilized to produce hydantocidin, which is then chemically phosphorylated to obtain the desired compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(C8-R)-Hydantocidin 5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in the reactions of (C8-R)-Hydantocidin 5’-phosphate include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from the reactions of (C8-R)-Hydantocidin 5’-phosphate depend on the specific reaction conditions and reagents used
Scientific Research Applications
(C8-R)-Hydantocidin 5’-phosphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, (C8-R)-Hydantocidin 5’-phosphate is studied for its potential as an antibiotic and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new antibiotics and antiviral agents.
Industry: In industrial applications, (C8-R)-Hydantocidin 5’-phosphate is used in the production of pharmaceuticals and as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (C8-R)-Hydantocidin 5’-phosphate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antibiotic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with nucleic acid synthesis and protein production.
Comparison with Similar Compounds
Similar Compounds
Hydantocidin: The parent compound of (C8-R)-Hydantocidin 5’-phosphate, known for its antibiotic properties.
Phosphorylated Nucleosides: Other nucleoside derivatives with phosphate groups, used in various research and industrial applications.
Nucleoside Antibiotics: A class of compounds that includes hydantocidin and its derivatives, known for their antimicrobial properties.
Uniqueness
(C8-R)-Hydantocidin 5’-phosphate stands out due to its enhanced solubility and reactivity compared to its parent compound, hydantocidin
Properties
Molecular Formula |
C13H22N3O13P |
|---|---|
Molecular Weight |
459.30 g/mol |
IUPAC Name |
(2R)-5-[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H22N3O13P/c17-5-16(24)6(10(20)21)2-1-3-15-11(22)13(14-12(15)23)9(19)8(18)7(29-13)4-28-30(25,26)27/h6-9,17-19,24H,1-5H2,(H,14,23)(H,20,21)(H2,25,26,27)/t6-,7-,8-,9-,13+/m1/s1 |
InChI Key |
MAXSFYCTFIBEAR-OJMIUMIFSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N(CO)O)CN1C(=O)[C@@]2([C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC1=O |
Canonical SMILES |
C(CC(C(=O)O)N(CO)O)CN1C(=O)C2(C(C(C(O2)COP(=O)(O)O)O)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)
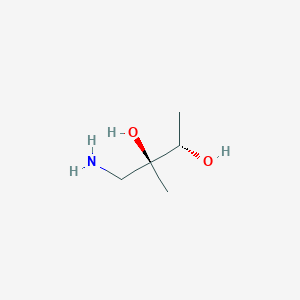
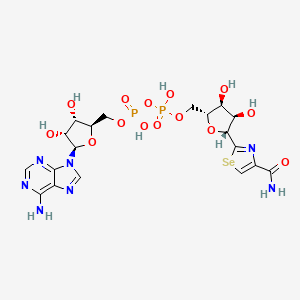
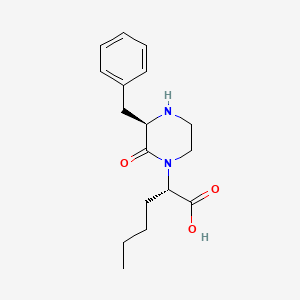
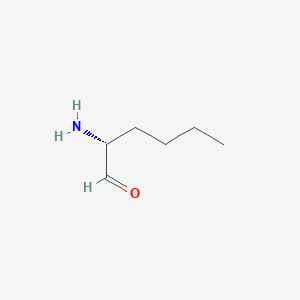
![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)
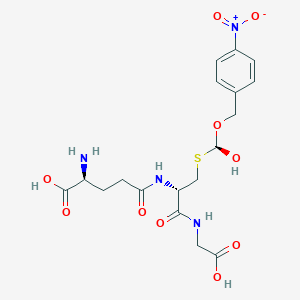
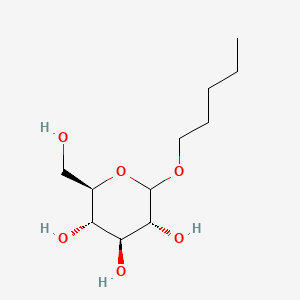
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
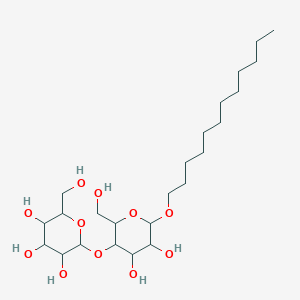
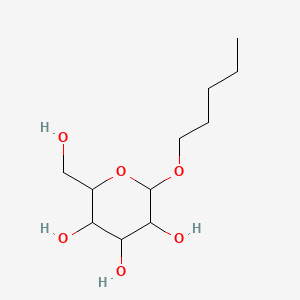
![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)
